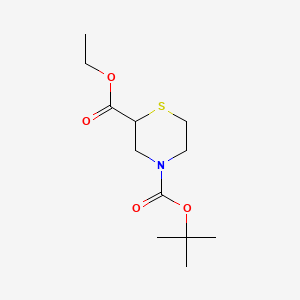

Ethyl N-Boc-2-thiomorpholinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHHKCGONFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-50-9 | |

| Record name | Ethyl N-Boc-2-thiomorpholinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of primary literature on its discovery, this document focuses on its chemical properties and a detailed, plausible synthetic route based on established chemical principles.

Compound Profile

This compound is a protected amino acid derivative incorporating a thiomorpholine scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the 2-position of the ring makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 1346597-50-9 | [1][2] |

| Molecular Formula | C12H21NO4S | [1][2][3] |

| Molecular Weight | 275.37 g/mol | [1] |

| IUPAC Name | 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid ethyl ester | N/A |

| Synonyms | Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | [3] |

| Appearance | Likely a solid at room temperature | N/A |

| Purity | Commercially available up to 99% | [2] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment | N/A |

Discovery and Availability

As of late 2025, a thorough review of scientific literature and patent databases did not yield a specific publication detailing the initial discovery or first synthesis of this compound. The PubChem database entry for this compound also indicates a lack of associated literature.[3] Its emergence appears to be primarily through the catalogs of chemical suppliers, positioning it as a commercially available building block for research and development. This suggests that its synthesis may have been developed by a commercial entity and has not been disclosed in peer-reviewed journals.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound involves a two-step process starting from commercially available precursors. The overall workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Boc-thiomorpholine-2-carboxylic acid

The first step involves the protection of the secondary amine of thiomorpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.

Caption: Boc protection of the thiomorpholine nitrogen.

Step 2: Esterification to this compound

The second and final step is the esterification of the carboxylic acid group of N-Boc-thiomorpholine-2-carboxylic acid with ethanol. A common and effective method for this transformation is the Fischer esterification, which utilizes an acid catalyst, typically sulfuric acid, and an excess of the alcohol to drive the reaction to completion.

Caption: Fischer esterification of the carboxylic acid precursor.

Detailed Experimental Protocols

The following protocols are based on standard laboratory procedures for Boc protection and Fischer esterification and are provided as a guide for the synthesis of this compound.

Synthesis of N-Boc-thiomorpholine-2-carboxylic acid

Materials:

-

Thiomorpholine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve thiomorpholine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the cooled reaction mixture over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine-2-carboxylic acid.

Synthesis of this compound

Materials:

-

N-Boc-thiomorpholine-2-carboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve N-Boc-thiomorpholine-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

| Parameter | Step 1: Boc Protection | Step 2: Esterification |

| Starting Material | Thiomorpholine-2-carboxylic acid | N-Boc-thiomorpholine-2-carboxylic acid |

| Key Reagents | (Boc)2O, NaHCO3 | EtOH, H2SO4 (cat.) |

| Solvent | Dioxane/Water | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 12-18 hours | 4-6 hours |

| Work-up | Acidification and Extraction | Neutralization and Extraction |

| Purification | - | Column Chromatography |

| Expected Yield | > 90% | 70-90% |

| Expected Purity | > 95% | > 98% |

Conclusion

This compound is a valuable synthetic intermediate for the construction of novel thiomorpholine-containing compounds. While its formal "discovery" in the scientific literature remains elusive, its commercial availability provides researchers with access to this useful building block. The proposed two-step synthesis, involving Boc protection followed by Fischer esterification, represents a reliable and scalable method for its preparation in a laboratory setting. This guide provides the necessary technical details to enable its synthesis and facilitate its application in drug discovery and development programs.

References

Spectroscopic and Synthetic Profile of Ethyl N-Boc-2-thiomorpholinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for Ethyl N-Boc-2-thiomorpholinecarboxylate. Due to the limited availability of specific experimental data in public databases, this document presents expected spectroscopic data based on the analysis of its constituent functional groups. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work with this molecule.

Chemical Structure and Properties

-

IUPAC Name: 4-tert-butyl 2-ethyl thiomorpholine-2,4-dicarboxylate

-

Molecular Weight: 275.37 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the typical spectroscopic behavior of N-Boc protected amino esters and thiomorpholine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | dd | 1H | H-2 (thiomorpholine ring) |

| ~4.1 - 4.3 | q | 2H | -OCH₂ CH₃ (ethyl ester) |

| ~3.8 - 4.0 | m | 1H | H-3ax (thiomorpholine ring) |

| ~3.0 - 3.2 | m | 1H | H-3eq (thiomorpholine ring) |

| ~2.7 - 2.9 | m | 2H | H-5 (thiomorpholine ring) |

| ~2.5 - 2.7 | m | 2H | H-6 (thiomorpholine ring) |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc group) |

| ~1.2 - 1.4 | t | 3H | -OCH₂CH₃ (ethyl ester) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 173 | C =O (ethyl ester) |

| ~154 - 156 | C =O (Boc group) |

| ~80 - 82 | -C (CH₃)₃ (Boc group) |

| ~61 - 63 | -OCH₂ CH₃ (ethyl ester) |

| ~55 - 58 | C-2 (thiomorpholine ring) |

| ~45 - 48 | C-3 or C-5 (thiomorpholine ring) |

| ~43 - 46 | C-3 or C-5 (thiomorpholine ring) |

| ~28.5 | -C(CH₃ )₃ (Boc group) |

| ~27 - 29 | C-6 (thiomorpholine ring) |

| ~14 - 15 | -OCH₂CH₃ (ethyl ester) |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 - 2930 | Medium | C-H stretch (aliphatic) |

| ~1745 - 1735 | Strong | C=O stretch (ester) |

| ~1695 - 1685 | Strong | C=O stretch (carbamate - Boc group) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250, ~1160 | Strong | C-O stretch (ester and carbamate) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Species |

| 276.1264 | [M+H]⁺ |

| 298.1084 | [M+Na]⁺ |

| 220.0893 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 202.0787 | [M+H - C₂H₅OH]⁺ (loss of ethanol) |

Note: Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of compounds similar to this compound.

Synthesis Protocol: N-Boc Protection and Esterification of 2-Thiomorpholinecarboxylic Acid

This protocol outlines a potential synthetic route.

Step 1: N-Boc Protection of 2-Thiomorpholinecarboxylic Acid

-

Dissolve 2-thiomorpholinecarboxylic acid in a suitable solvent system such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a mild acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-thiomorpholinecarboxylic acid.

Step 2: Ethyl Esterification

-

Dissolve the N-Boc-2-thiomorpholinecarboxylic acid from Step 1 in anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, for instance, sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty sample compartment prior to sample analysis.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. jchemrev.com [jchemrev.com]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis [research.amanote.com]

Physicochemical properties of Ethyl N-Boc-2-thiomorpholinecarboxylate

An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic and analytical methodologies, and the broader biological context of this compound. This molecule is a heterocyclic organic compound featuring a thiomorpholine core, which is of significant interest in medicinal chemistry.

Physicochemical Properties

This compound is a derivative of thiomorpholine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the ring. While specific experimental data for some properties are not widely published, a summary of its known and predicted characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄S | [1][2][3] |

| Molecular Weight | 275.37 g/mol | [3] |

| Monoisotopic Mass | 275.11914 Da | [1] |

| CAS Number | 1346597-50-9 | [2][3][4] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| Melting Point | No experimental data available. A related compound, 2-(Boc-amino)ethyl bromide, has a melting point of 30-32 °C.[5] | |

| Boiling Point | No experimental data available. A structurally related piperidine analog, Ethyl N-Boc-piperidine-4-carboxylate, has a boiling point of 120-135 °C at 0.5 mmHg.[6] | |

| Solubility | No experimental data available. | |

| Predicted XlogP | 1.9 | [1] |

| Purity | Commercially available with purities of 95% to 99%.[2][3] | |

| Storage Conditions | Recommended storage in a cool drum or at 2-8°C.[2][7] | |

| Synonyms | Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-tert-Butyl 2-ethyl thiomorpholine-2,4-dicarboxylate, O4-tert-butyl O2-ethyl thiomorpholine-2,4-dicarboxylate.[8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in peer-reviewed literature. However, based on standard organic chemistry principles and procedures for related molecules, plausible methodologies can be outlined.

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the protection of the thiomorpholine nitrogen with a Boc group, followed by esterification. A possible synthetic route is depicted below. The Boc protection of secondary amines is a standard procedure, often utilizing di-tert-butyl dicarbonate (Boc₂O).

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Workflow

Characterization of the final product would rely on standard analytical techniques to confirm its identity and purity. Commercial suppliers indicate the availability of data from the following methods.[9][10]

Caption: General workflow for the purification and analysis of the target compound.

Biological Activity and Potential Applications

There is currently no specific published research detailing the biological activity or signaling pathway involvement of this compound itself. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[11][12] This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of thiomorpholine have been investigated for a variety of biological activities, as illustrated below.

Caption: Diverse biological activities reported for thiomorpholine-containing compounds.

Studies have shown that certain thiomorpholine derivatives exhibit antioxidant and hypocholesterolemic properties.[13] Additionally, various analogs have been synthesized and evaluated for their potential as antibacterial, antitubercular, antiprotozoal, and antimalarial agents, as well as for the treatment of type 2 diabetes through the inhibition of dipeptidyl peptidase IV (DPP-IV).[11][12] Given this wide range of activities, this compound serves as a key intermediate for researchers and drug development professionals aiming to explore the therapeutic potential of this chemical class.

References

- 1. PubChemLite - this compound (C12H21NO4S) [pubchemlite.lcsb.uni.lu]

- 2. This compound, CasNo.1346597-50-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 1346597-50-9 [chemicalbook.com]

- 5. 2-(BOC-氨基)溴乙烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID ETHYL ESTER [myskinrecipes.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. 1346597-50-9|this compound|BLD Pharm [bldpharm.com]

- 10. 1346597-50-9 | this compound | Amides | Ambeed.com [ambeed.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Thiomorpholine-2-carboxylic Acid Esters

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of thiomorpholine-2-carboxylic acid esters, which serve as crucial building blocks in medicinal chemistry and drug discovery. The thiomorpholine scaffold is a privileged structure found in numerous bioactive molecules, and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, hypolipidemic, and antitubercular effects.[1][2][3] The ability to synthesize stereochemically pure thiomorpholine-2-carboxylic acid esters is therefore of significant interest for the development of novel therapeutic agents.[4][5]

This guide covers key synthetic strategies, presents quantitative data in tabular format for easy comparison, provides detailed experimental protocols for core reactions, and includes visualizations of synthetic pathways and workflows to aid in comprehension and implementation.

Data Presentation: Synthetic Routes and Esterification

The synthesis of thiomorpholine-2-carboxylic acid esters can be broadly divided into two main stages: the construction of the core thiomorpholine-2-carboxylic acid ring system and the subsequent esterification of the carboxylic acid moiety.

Table 1: Representative Strategies for the Synthesis of the Thiomorpholine-2-carboxylic Acid Core

The formation of the heterocyclic ring is the foundational step.[4] A common and effective strategy involves the cyclization of cysteine derivatives. The following table summarizes various approaches to construct this core structure.

| Starting Material(s) | Key Reagents & Conditions | Intermediate/Product | Reported Yield | Notes |

| L-Cysteine ethyl ester, 1,2-Dibromoethane | 1. NaOEt, EtOH, reflux2. Saponification (NaOH) | Thiomorpholine-2-carboxylic acid | Moderate to Good | A classical approach involving S-alkylation followed by intramolecular N-alkylation. |

| Fmoc-Cys(Trt)-OH (on solid support) | 1. N-Alkylation (e.g., with a bromo ketone)2. TFA/TIS/H₂O cleavage | N-Substituted thiomorpholine-3-one-5-carboxylic acid | Good | Solid-phase synthesis allows for library generation. The intermediate is a ketone.[6] |

| Fmoc-Cys(Trt)-OH (on solid support) | 1. N-Alkylation2. Cleavage with TFA/triethylsilane | N-Substituted thiomorpholine-2-carboxylic acid | Good | Inclusion of a reducing agent during cleavage directly yields the thiomorpholine ring.[6] |

| tert-Butyl cinnamate, Chiral lithium amide | 1. Tandem conjugate addition2. Enolate trapping with TsStBu | anti-α-tert-butylthio-β-amino ester | High diastereoselectivity | An asymmetric approach to generate polysubstituted thiomorpholine precursors.[7] |

Table 2: Common Methods for Esterification of Thiomorpholine-2-carboxylic Acid

Once the thiomorpholine-2-carboxylic acid core is obtained, the carboxylic acid must be converted to an ester. This can be achieved through several standard organic chemistry transformations.[4][8]

| Carboxylic Acid Substrate | Alcohol (R'-OH) | Method & Key Reagents | Product | Typical Yield |

| N-Boc-thiomorpholine-2-carboxylic acid | Methanol | DCC, DMAP, CH₂Cl₂ | N-Boc-thiomorpholine-2-carboxylic acid methyl ester | >80% |

| N-Boc-thiomorpholine-2-carboxylic acid | tert-Butanol | DCC, DMAP, CH₂Cl₂ | N-Boc-thiomorpholine-2-carboxylic acid tert-butyl ester | 70-85% |

| N-Boc-thiomorpholine-2-carboxylic acid | Benzyl alcohol | TFFH, Pyridine | N-Boc-thiomorpholine-2-carboxylic acid benzyl ester | Good |

| Thiomorpholine-2-carboxylic acid | Ethanol | 1. SOCl₂, reflux2. Ethanol, Et₃N | Thiomorpholine-2-carboxylic acid ethyl ester | >90% |

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Benzoyl-thiomorpholine-2-carboxylic Acid via Dieckmann-type Condensation

This protocol describes a solution-phase synthesis involving the cyclization of a cysteine-derived diester.

Step 1: Synthesis of Diethyl 2-(benzamido)-3-((2-ethoxy-2-oxoethyl)thio)propanoate

-

To a solution of N-benzoyl-L-cysteine ethyl ester (1 equiv.) in anhydrous ethanol, add sodium ethoxide (1.1 equiv.) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

-

Dissolve the purified diester (1 equiv.) in anhydrous toluene.

-

Add potassium tert-butoxide (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Cool the reaction to 0 °C and carefully acidify with 1 M HCl.

-

Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cyclized product, add a 3:1 mixture of acetic acid and concentrated HCl.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

-

Co-evaporate with toluene to remove residual acetic acid.

-

The resulting solid, N-benzoyl-thiomorpholine-2-carboxylic acid, can be purified by recrystallization.

Protocol 2: DCC/DMAP-Mediated Esterification

This protocol details a widely used method for converting a carboxylic acid to an ester under mild conditions.[9]

-

Charge a round-bottom flask with N-protected thiomorpholine-2-carboxylic acid (1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 equiv.), and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

-

Dissolve the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester product by flash column chromatography on silica gel.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and experimental workflows described.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 5. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 6. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of α-mercapto-β-amino acid derivatives: application to the synthesis of polysubstituted thiomorpholines — Department of Pharmacology [pharm.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, a valuable building block in medicinal chemistry and drug development. The information presented herein is curated from established chemical literature and provides detailed experimental protocols and data to facilitate its synthesis in a laboratory setting.

Introduction

Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate is a heterocyclic compound incorporating a thiomorpholine scaffold, an N-Boc protecting group, and an ethyl ester functionality. The thiomorpholine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The Boc group offers a robust and readily cleavable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the molecule. The ethyl ester provides a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

This guide outlines two primary synthetic routes for the preparation of Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, starting from commercially available precursors. Each pathway is presented with detailed step-by-step experimental procedures, quantitative data, and a visual representation of the reaction sequence.

Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of the target compound are presented below.

Pathway A: Boc Protection Followed by Esterification

This pathway involves the initial protection of the secondary amine of thiomorpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid moiety.

Pathway B: Esterification Followed by Boc Protection

This alternative route begins with the esterification of thiomorpholine-2-carboxylic acid, followed by the protection of the thiomorpholine nitrogen with a Boc group.

In-Depth Technical Guide: Ethyl N-Boc-2-thiomorpholinecarboxylate (CAS 1346597-50-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-2-thiomorpholinecarboxylate, identified by CAS number 1346597-50-9, is a heterocyclic organic compound. As a derivative of thiomorpholine, a sulfur-containing analog of morpholine, this molecule holds potential interest in medicinal chemistry and drug discovery. The incorporation of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the thiomorpholine ring provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its structural elucidation, properties, and potential synthesis strategies, designed for a technical audience in the scientific community.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Molecular Formula: C12H21NO4S[1]

Molecular Weight: 275.36 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

While raw spectral data is not publicly available in research literature, chemical suppliers indicate the availability of the following analytical data which is crucial for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expected signals would include triplets and quartets for the ethyl group protons, complex multiplets for the thiomorpholine ring protons, and a characteristic singlet for the nine equivalent protons of the Boc group.

-

13C NMR: Expected signals would correspond to the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyl carbons of the Boc group, the methylene carbons of the ethyl group, and the carbons of the thiomorpholine ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1680-1750 cm-1. C-N, C-O, and C-S stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or protonated molecule [M+H]+, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group and components of the ethyl ester.

Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346597-50-9 | [1] |

| Molecular Formula | C12H21NO4S | [1] |

| Molecular Weight | 275.36 g/mol | [1] |

| Topological Polar Surface Area | 77.5 Ų | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bonds | 4 | Predicted |

Note: Some properties are based on computational predictions as experimental data is not widely published.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of Ethyl thiomorpholine-2-carboxylate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for N-Boc Protection

The following is a general procedure for the N-Boc protection of amines which can be adapted for the synthesis of the target compound.[2]

Materials:

-

Ethyl thiomorpholine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc2O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

Procedure:

-

Dissolve Ethyl thiomorpholine-2-carboxylate in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Allow the reaction to stir at room temperature for a specified period (monitoring by TLC or LC-MS is recommended to determine completion).

-

Upon completion, quench the reaction (e.g., with water or a mild acidic solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Caption: General workflow for N-Boc protection.

Biological and Pharmacological Context

While no specific biological activity or signaling pathway has been reported for this compound, the thiomorpholine scaffold is present in a variety of biologically active molecules.

General Activities of Thiomorpholine Derivatives

Thiomorpholine derivatives have been investigated for a range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The thiomorpholine ring is a structural component of some compounds with demonstrated efficacy against various bacterial and fungal strains.

-

Anticancer Properties: Certain thiomorpholine-containing molecules have been explored as potential anticancer agents.

-

Enzyme Inhibition: The thiomorpholine scaffold can serve as a core for the design of inhibitors for various enzymes. For instance, some derivatives have shown activity as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes.

-

Antioxidant and Hypolipidemic Activity: Some N-substituted thiomorpholine derivatives have been found to possess antioxidant properties and the ability to lower cholesterol and triglyceride levels.[3]

The N-Boc protecting group in this compound renders the nitrogen atom unreactive under many conditions. Therefore, this compound is primarily considered a synthetic intermediate. The biological activity would likely be unmasked upon deprotection of the Boc group, revealing the secondary amine, which could then interact with biological targets.

References

An In-depth Technical Guide on Ethyl N-Boc-2-thiomorpholinecarboxylate and the Thiomorpholine Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block, and the broader class of thiomorpholine-containing compounds, which are recognized as a privileged scaffold in medicinal chemistry. While specific experimental and biological data for this compound are limited in the public domain, this document extrapolates from the well-established importance of the thiomorpholine core to offer valuable insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its application in organic synthesis and as a fragment in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄S | [1][2][3][4][5] |

| Molecular Weight | 275.37 g/mol | [1][5] |

| CAS Number | 1346597-50-9 | [1][2][4][5] |

| Purity | Typically ≥95% | [1][5] |

| Synonyms | Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate | [3][6] |

Synthesis of N-Boc-Protected Thiomorpholine Esters: A General Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Considerations:

-

Esterification: The carboxylic acid of 2-thiomorpholinecarboxylic acid can be esterified to the corresponding ethyl ester using standard methods, such as refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

N-Boc Protection: The secondary amine of the thiomorpholine ring can be protected with a tert-butoxycarbonyl (Boc) group. A common and efficient method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a water-acetone mixture.[7] This protection strategy is widely used in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.[7]

The Thiomorpholine Scaffold: A Privileged Moiety in Medicinal Chemistry

The thiomorpholine ring system is considered a "privileged scaffold" in drug discovery.[1] This is attributed to its unique three-dimensional structure and physicochemical properties, which allow it to interact with a variety of biological targets with high affinity. The replacement of the oxygen atom in the analogous morpholine scaffold with a sulfur atom alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including:

Involvement of Thiomorpholine Derivatives in Key Signaling Pathways

The therapeutic potential of thiomorpholine-containing compounds often stems from their ability to modulate critical cellular signaling pathways implicated in disease.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Certain thiomorpholine derivatives have been identified as potent inhibitors of this pathway.[1][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by deactivating incretin hormones.[1][8] The inhibition of DPP-IV is a well-established therapeutic approach for the management of type 2 diabetes. Several compounds incorporating the thiomorpholine scaffold have been investigated as potent and selective DPP-IV inhibitors.[1][2][8]

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules, particularly within the context of drug discovery. While direct biological data for this specific compound is scarce, its structural relationship to the broader class of bioactive thiomorpholine derivatives suggests significant potential. The thiomorpholine scaffold's proven ability to interact with key biological targets, such as kinases in the PI3K/Akt/mTOR pathway and the DPP-IV enzyme, underscores the importance of further exploring novel derivatives.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. Elucidating the structure-activity relationships of these new chemical entities will be crucial for the development of novel therapeutics targeting a range of diseases. The availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, for the starting material provides a solid foundation for such synthetic explorations.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. PubChemLite - this compound (C12H21NO4S) [pubchemlite.lcsb.uni.lu]

- 4. This compound, CasNo.1346597-50-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1346597-50-9|this compound|BLD Pharm [bldpharm.com]

- 10. 1346597-50-9 | this compound | Amides | Ambeed.com [ambeed.com]

Commercial availability and suppliers of Ethyl N-Boc-2-thiomorpholinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The document covers its physicochemical properties, commercial availability, synthetic protocols, and its role as a privileged scaffold in the design of novel therapeutics.

Physicochemical Properties

This compound is a derivative of thiomorpholine, a sulfur-containing saturated heterocycle. The incorporation of a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester moiety makes it a versatile intermediate for organic synthesis.

| Property | Value | Source |

| CAS Number | 1346597-50-9 | [1][2][3][4] |

| Molecular Formula | C12H21NO4S | [2][3][5] |

| Molecular Weight | 275.37 g/mol | [3] |

| Monoisotopic Mass | 275.11914 Da | [5] |

| Purity | Typically ≥95% | [3][6] |

| Synonyms | Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-tert-Butyl 2-ethyl thiomorpholine-2,4-dicarboxylate | [1] |

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically on a research scale. The following table summarizes information from a selection of vendors. Researchers are advised to contact suppliers directly for current pricing and availability.

| Supplier | Purity | Available Quantities | Notes |

| ChemUniverse | 95% | 250 mg, 1 g, 5 g | Bulk quotes available upon request.[3] |

| BLD Pharm | - | - | Provides analytical data including NMR, HPLC, LC-MS.[7] |

| ChemicalBook | - | - | Lists 26 suppliers and manufacturers in China.[1] |

| SinoStandards Bio-Tech | ≥95% | 0.25 g | Listed as a non-natural amino acid and derivative.[6] |

| Weifang Yangxu Group Co., Ltd | 99% | Milligram to kilogram scale | Offers custom synthesis and bulk quantities.[2] |

The Role of the Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry.[8] This is due to its ability to serve as a versatile framework for developing ligands that can bind to multiple biological targets with high affinity.[8][9] Replacing the oxygen of a morpholine ring with sulfur alters the molecule's size, lipophilicity, and metabolic stability, which are key properties in drug design.[8]

Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer[8]

The following diagram illustrates a generalized workflow for utilizing a building block like this compound in a drug discovery program.

Experimental Protocols

Synthesis of this compound

While specific, detailed synthetic procedures for this exact molecule are proprietary or not widely published in open literature, a general approach can be inferred from standard organic chemistry principles for the synthesis of related compounds, such as N-Boc protected amino esters. A plausible retro-synthetic analysis suggests it could be synthesized from thiomorpholine-2-carboxylic acid.

Illustrative Synthetic Pathway:

-

Esterification of Thiomorpholine-2-carboxylic acid: The starting acid is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form the ethyl ester.

-

Boc Protection: The resulting ethyl thiomorpholine-2-carboxylate is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or THF to yield the final N-Boc protected product.

The diagram below outlines this potential synthetic route.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. Its role as a privileged scaffold makes it a valuable component in the synthesis of diverse compound libraries for screening against various biological targets.[10][11]

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. This compound, CasNo.1346597-50-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 1346597-50-9 [chemicalbook.com]

- 5. PubChemLite - this compound (C12H21NO4S) [pubchemlite.lcsb.uni.lu]

- 6. This compound|1346597-50-9-SinoStandards Bio-Tech [sinostandards.net]

- 7. 1346597-50-9|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application of Ethyl N-Boc-2-thiomorpholinecarboxylate in Solid-Phase Peptide Synthesis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery, often imparting enhanced metabolic stability, conformational rigidity, and novel biological activities. Thiomorpholine-2-carboxylic acid, a saturated heterocyclic analog of proline and cysteine, presents an intriguing building block for the design of peptidomimetics. The N-Boc protected ethyl ester form, Ethyl N-Boc-2-thiomorpholinecarboxylate, serves as a valuable precursor for its integration into peptide sequences via solid-phase peptide synthesis (SPPS). This document provides a detailed overview of the application and protocols for utilizing N-Boc-2-thiomorpholinecarboxylic acid (the active form for SPPS) in the synthesis of novel peptide architectures.

Introduction to N-Boc-2-thiomorpholinecarboxylic Acid in SPPS

While the ethyl ester is a common synthetic intermediate, for incorporation into a peptide chain via standard SPPS protocols, the free carboxylic acid, N-Boc-2-thiomorpholinecarboxylic acid , is the required building block. The synthesis of this acid from its ethyl ester is a prerequisite for its use in peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is compatible with the widely used Boc-SPPS strategy, which relies on acidic conditions for the removal of the temporary N-terminal protecting group.

The thiomorpholine ring introduces a unique thioether linkage within the peptide backbone, which can influence the peptide's three-dimensional structure and its interaction with biological targets. Furthermore, the sulfur atom is susceptible to oxidation, offering a potential site for post-synthetic modification to introduce sulfoxide or sulfone functionalities, thereby expanding the chemical diversity of the synthesized peptides.

Experimental Protocols

The following protocols outline the general steps for the incorporation of N-Boc-2-thiomorpholinecarboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesizers. These protocols are based on standard Boc-SPPS chemistry and may require optimization depending on the specific peptide sequence and the scale of the synthesis.

Preparation of N-Boc-2-thiomorpholinecarboxylic Acid

Prior to its use in SPPS, this compound must be saponified to the corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a mixture of THF (or MeOH) and water.

-

Add a stoichiometric excess (typically 1.5-2.0 equivalents) of LiOH or NaOH.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-2-thiomorpholinecarboxylic acid as a solid.

Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol describes a single cycle for the coupling of N-Boc-2-thiomorpholinecarboxylic acid onto a resin-bound peptide with a free N-terminal amine.

Resin Selection: Standard resins for Boc-SPPS, such as Merrifield resin (for C-terminal acids) or MBHA/BHA resin (for C-terminal amides), are suitable.

Materials:

-

Peptide-resin with a free N-terminus

-

N-Boc-2-thiomorpholinecarboxylic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 10% DIPEA in DMF

-

Washing solvents: DCM, DMF, Isopropanol (IPA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Drain and wash the resin with DCM (3x), IPA (1x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vessel, pre-activate N-Boc-2-thiomorpholinecarboxylic acid (2-4 equivalents relative to resin loading) with HBTU/HATU (0.95 equivalents relative to the amino acid) and DIPEA (2-4 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

The cycle of deprotection, neutralization, and coupling is repeated for subsequent amino acids in the sequence.

Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers: Anisole, p-cresol, or thioanisole

-

Cold diethyl ether

Procedure: Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in a suitable reaction vessel for HF or TFMSA cleavage.

-

Add the appropriate scavengers.

-

Carefully add the cleavage reagent (HF or TFMSA) and stir at 0°C for 1-2 hours.

-

Remove the cleavage reagent by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

| Coupling Reagent | Activating Additive | Base | Solvent | Expected Yield (%) | Key Considerations |

| HBTU | HOBt (internal) | DIPEA | DMF/NMP | >90 | Standard for Boc-SPPS. Double coupling may be required. |

| HATU | HOAt (internal) | DIPEA | DMF/NMP | >95 | Highly efficient for hindered couplings. |

| DIC/HOBt | HOBt | - | DCM/DMF | >85 | Less reactive than phosphonium/uronium reagents. |

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating N-Boc-2-thiomorpholinecarboxylic acid.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the starting material, the activated species, and the final incorporated residue on the solid support.

Caption: Component relationships in the synthesis process.

Conclusion

The use of N-Boc-2-thiomorpholinecarboxylic acid in solid-phase peptide synthesis provides a gateway to novel peptidomimetics with unique structural and potentially biological properties. While the protocols provided are based on established Boc-SPPS methodologies, empirical optimization is crucial for achieving high yields and purity, particularly for complex or lengthy peptide sequences. The successful incorporation of this building block will enable researchers to explore new chemical space in the development of next-generation peptide-based therapeutics.

Application Notes and Protocols for N-Boc Deprotection of Thiomorpholine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various coupling conditions and its facile removal with acid. However, the deprotection of peptides containing sensitive residues, such as the sulfur-containing thiomorpholine moiety, requires carefully optimized protocols to prevent unwanted side reactions. The thioether linkage within the thiomorpholine ring is susceptible to oxidation and alkylation under strongly acidic conditions, which can lead to impurities and a decrease in the final peptide yield and purity.

These application notes provide a comprehensive guide to the N-Boc deprotection of thiomorpholine-containing peptides. We will discuss the potential challenges, present various deprotection protocols with recommended scavenger cocktails, and offer detailed experimental procedures. The information herein is intended to assist researchers in developing robust and efficient synthetic strategies for these valuable peptide analogs.

Challenges in Deprotecting Thiomorpholine-Containing Peptides

The primary challenge during the acid-catalyzed cleavage of the N-Boc group is the generation of a reactive tert-butyl cation.[1] This carbocation can electrophilically attack nucleophilic centers within the peptide sequence. The sulfur atom of the thiomorpholine ring, being a nucleophilic thioether, is a potential target for such alkylation, leading to the formation of a stable sulfonium ion. This modification results in a +56 Da mass shift in the final product and can be difficult to remove.[2]

Furthermore, the thioether moiety can be susceptible to oxidation, particularly if the cleavage cocktail is not properly degassed or if oxidizing species are present.[2] This can lead to the formation of thiomorpholine-S-oxide (+16 Da) or thiomorpholine-S,S-dioxide (+32 Da).

To mitigate these side reactions, the addition of "scavengers" to the deprotection cocktail is essential. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of the peptide, effectively "trapping" the carbocations before they can cause undesired modifications.[2]

Quantitative Data on N-Boc Deprotection Protocols

While specific quantitative data for the deprotection of thiomorpholine-containing peptides is not extensively available in the literature, data from peptides containing other sulfur-containing amino acids, such as methionine (Met) and cysteine (Cys), provide valuable insights. The following table summarizes the typical efficiencies of various N-Boc deprotection protocols and the impact of scavengers on minimizing side reactions.

| Deprotection Reagent/Cocktail | Scavenger(s) | Typical Deprotection Time | Typical Yield of Desired Peptide | Common Side Products Minimized | Reference(s) |

| 50% TFA in DCM | None | 30 min | >95% (for simple peptides) | - | [1] |

| 50% TFA in DCM | Triisopropylsilane (TIS) (2.5-5%) | 30 min | >98% | tert-butylation | [2] |

| 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | 1-2 hours | >95% | tert-butylation | [2] |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Phenol, H₂O, Thioanisole, EDT | 2-4 hours | >90% | tert-butylation, oxidation | [3] |

| 4 M HCl in Dioxane | None | 30-60 min | >98% | - | [1] |

| TMSOTf/TFA/m-cresol | m-cresol | 2 hours at 0°C | High | Fewer side reactions than HF | |

| Thermal Deprotection (e.g., 150°C in ionic liquid) | None | 10 min - 6 hours | Variable | Avoids acid-catalyzed side reactions | [1] |

Experimental Protocols

Here we provide detailed protocols for the N-Boc deprotection of thiomorpholine-containing peptides. It is recommended to perform a small-scale test reaction to optimize the conditions for a specific peptide sequence.

Protocol 1: Standard TFA/DCM Deprotection with Scavengers

This is the most common method for N-Boc deprotection and is generally effective when the appropriate scavengers are used.

Materials:

-

N-Boc-protected thiomorpholine-containing peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT) (optional, for peptides also containing Trp)

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Diethyl ether (cold)

Procedure:

-

Swell the peptide-resin (1 g) in DCM (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Prepare the deprotection cocktail: 50% TFA in DCM (v/v) with 5% TIS (v/v). For peptides also containing tryptophan, 2.5% EDT can be added. For 10 mL of cocktail, use 5 mL of TFA, 4.5 mL of DCM, and 0.5 mL of TIS.

-

Add the deprotection cocktail (10 mL) to the resin and shake for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 10 mL).

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 x 10 mL, 5 minutes each).

-

Wash the resin with DCM (3 x 10 mL) and then with MeOH (2 x 10 mL).

-

Dry the resin under vacuum.

-

To cleave the peptide from the resin and remove side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Milder Deprotection using TMSOTf

This protocol uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) and is an alternative to the standard TFA method, often resulting in fewer side reactions.

Materials:

-

N-Boc-protected thiomorpholine-containing peptide-resin

-

Trifluoroacetic acid (TFA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

m-Cresol

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dry the peptide-resin (1 g) thoroughly under vacuum.

-

In a round-bottom flask, suspend the resin in DCM (10 mL).

-

Cool the flask to 0°C in an ice bath.

-

Prepare the cleavage mixture by adding TMSOTf (1.95 mL) to a cooled (0°C) solution of TFA (6.90 mL) and m-cresol (1.2 mL).

-

Add the cooled cleavage mixture to the resin suspension.

-

Stir the reaction at 0°C for 2 hours.

-

Filter the resin and wash with fresh, cold TFA (2 x 5 mL).

-

Combine the filtrates and precipitate the peptide by adding dropwise to a 10-fold volume of cold diethyl ether.

-

Isolate the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Thermal N-Boc Deprotection

For highly acid-sensitive peptides, a thermal deprotection method can be employed, which avoids the use of strong acids.[1]

Materials:

-

N-Boc-protected thiomorpholine-containing peptide

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or a high-boiling point solvent (e.g., dioxane/water mixture)

-

Heating apparatus (e.g., microwave reactor or oil bath)

Procedure:

-

Dissolve the N-Boc-protected peptide in the chosen solvent in a reaction vessel suitable for heating.

-

Heat the solution to the desired temperature (e.g., 100-150°C). Reaction times can vary from 10 minutes to several hours depending on the substrate and temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture.

-

Isolate the deprotected peptide. If an ionic liquid is used, extraction with an organic solvent may be necessary. If a volatile solvent is used, it can be removed under reduced pressure.

Visualizations

Caption: Experimental workflow for N-Boc deprotection on solid phase.

Caption: N-Boc deprotection mechanism and the role of scavengers.

References

Application Notes and Protocols for the Purification of Ethyl N-Boc-2-thiomorpholinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl N-Boc-2-thiomorpholinecarboxylate and its derivatives. The methodologies outlined herein are essential for obtaining high-purity compounds crucial for research, development, and manufacturing in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine core, an N-Boc protecting group, and an ethyl ester functional group. The purity of this and related derivatives is paramount for their application in organic synthesis and medicinal chemistry, as impurities can lead to undesirable side reactions and affect biological activity. The purification techniques detailed below, including flash column chromatography and recrystallization, are standard and effective methods for achieving high levels of purity.

Data Presentation

The following tables summarize typical parameters for the purification of this compound derivatives. These values are intended as a starting point and may require optimization for specific derivatives.

Table 1: Flash Column Chromatography Parameters

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system. |

| Gradient | 10% to 50% Ethyl Acetate | Start with a low polarity and gradually increase. |

| Typical Rf | 0.3 - 0.5 | In 30% Ethyl Acetate/Hexane (may vary). |

Table 2: Recrystallization Solvents

| Solvent System | Suitability | Notes |

| Ethanol | Good | Often effective for polar compounds. |

| Hexane/Ethyl Acetate | Good | Good for compounds of intermediate polarity. |

| Hexane/Acetone | Good | Alternative for intermediate polarity compounds. |

| Hexane/THF | Good | Another option for intermediate polarity. |

| Methanol/Diethyl Ether | Potentially Suitable | Useful for precipitating solids from oils. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound derivatives using silica gel column chromatography.

Materials:

-

Crude this compound derivative

-

Silica Gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

-

Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid derivatives that are thermally stable.

Materials:

-

Crude this compound derivative (solid)

-

Recrystallization solvent (e.g., ethanol, or a mixture like hexane/ethyl acetate)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Mandatory Visualization

Caption: Workflow for Purification by Flash Column Chromatography.

Caption: Workflow for Purification by Recrystallization.

Application of Ethyl N-Boc-2-thiomorpholinecarboxylate in Drug Discovery: A Detailed Guide

Introduction

Ethyl N-Boc-2-thiomorpholinecarboxylate is a valuable heterocyclic building block in medicinal chemistry. The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" due to its ability to be incorporated into a diverse range of biologically active molecules.[1] The substitution of the oxygen atom in the analogous morpholine ring with sulfur alters the physicochemical properties, such as size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design.[1] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a starting material in the synthesis of potential drug candidates, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][4]

Key Features of this compound

| Property | Value | Reference |

| CAS Number | 1346597-50-9 | [3] |

| Molecular Formula | C12H21NO4S | [3] |

| Molecular Weight | 275.37 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Storage | Store in a cool, dry place | [3] |

Application in the Synthesis of DPP-IV Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[3] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[3] The thiomorpholine moiety has been successfully incorporated into potent and selective DPP-IV inhibitors.[3] this compound serves as a versatile starting material for the synthesis of such inhibitors. The general workflow involves modification of the carboxylate group and subsequent deprotection of the Boc group to allow for further functionalization.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-thiomorpholinecarboxylic acid.

Protocol 2: Amide Coupling to Synthesize a Hypothetical DPP-IV Inhibitor Precursor

This protocol details the coupling of the carboxylic acid intermediate with a representative amine, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative, a common fragment in DPP-IV inhibitors.